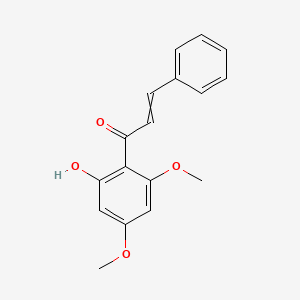

6'-Hydroxy-2',4'-dimethoxychalcone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLSQLKXBHUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies in Research

Phytochemical Sourcing and Botanical Identification

6'-Hydroxy-2',4'-dimethoxychalcone is a naturally occurring chalcone (B49325), a type of flavonoid recognized by its characteristic yellow pigmentation in plants nih.gov. It is most famously known by its trivial name, Flavokawain B (FKB) nih.govwikipedia.org. The primary and most well-documented botanical source of this compound is the kava plant (Piper methysticum), a member of the Piperaceae family nih.govlktlabs.comabcam.com. Within the kava plant, Flavokawain B is predominantly found in the roots nih.govcaymanchem.com.

While Piper methysticum is the principal source, research has also identified Flavokawain B in other plant species. These include Aniba riparia, Piper triangularis var. pallida, and Didymocarpus corchorifolia nih.govmdpi.com. In the context of kava extracts, Flavokawain B is one of three major chalcones, alongside Flavokawain A and Flavokawain C, though it is present in smaller concentrations, accounting for approximately 0.015% of the extract nih.gov. Its presence is a key characteristic in the phytochemical profile of these plants.

| Plant Species | Family | Plant Part | Common Name of Compound |

|---|---|---|---|

| Piper methysticum | Piperaceae | Root | Flavokawain B |

| Aniba riparia | Lauraceae | Not specified | Flavokawain B |

| Piper triangularis var. pallida | Piperaceae | Not specified | Flavokawain B |

| Didymocarpus corchorifolia | Gesneriaceae | Not specified | Flavokawain B |

Laboratory-Scale Isolation Protocols from Natural Sources

The isolation of this compound from its natural sources for research applications involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to achieve high purity.

The initial step involves the preparation of a crude extract from the dried and powdered plant material, typically the roots of Piper methysticum. This is achieved by maceration or reflux extraction with an organic solvent. Research studies have successfully used solvents such as acetone or 95% ethanol to extract the chalcones and other bioactive compounds from the kava root nih.govgoogle.com. After a designated extraction period, the mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract nih.govgoogle.com.

Beyond conventional solvent extraction, advanced techniques can be employed to enhance the efficiency and selectivity of extracting chalcones like Flavokawain B. These methods are particularly valuable in research for minimizing solvent consumption and degradation of target compounds.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE is advantageous due to the low viscosity and high diffusivity of supercritical fluids, which allows for better penetration into the plant matrix and improved mass transfer mdpi.com. By modifying parameters such as pressure and temperature, the selectivity of the extraction can be fine-tuned. The addition of a co-solvent like ethanol can further enhance the extraction of moderately polar compounds like chalcones mdpi.com.

Accelerated Solvent Extraction (ASE): ASE is a technique that uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration and analyte desorption from the sample matrix mdpi.com. This method allows for a significant reduction in extraction time and solvent volume compared to traditional methods.

Crude extracts contain a complex mixture of phytochemicals, necessitating further purification to isolate this compound to a high degree of purity (typically >98%) required for scientific investigation. Column chromatography (CC) is the cornerstone of this purification process mdpi.comresearchgate.netnih.gov.

In a typical protocol, the crude extract is subjected to silica (B1680970) gel column chromatography nih.gov. The separation is achieved by eluting the column with a gradient of non-polar to polar solvents. Common solvent systems used for the separation of kava chalcones include mixtures of n-hexane and acetone or hexane and ethyl acetate nih.govnih.gov. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

For achieving research-grade purity, further refinement is often necessary. Fractions enriched with Flavokawain B can be subjected to additional chromatographic steps, such as reverse-phase C18 medium-pressure liquid chromatography (MPLC) nih.gov. The final step in obtaining the pure compound is often crystallization from a suitable solvent, which yields the compound as a crystalline solid nih.gov. The purity is then confirmed using High-Performance Liquid Chromatography (HPLC) nih.gov.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | n-hexane/acetone gradient | Initial fractionation of crude extract |

| Column Chromatography (CC) | Silica Gel | Hexane/Ethyl Acetate gradient | Separation of flavanones and kavalactones |

| Medium-Pressure Liquid Chromatography (MPLC) | Reverse-phase C18 | Methanol/Water mixture | High-resolution purification of enriched fractions |

| Crystallization | N/A | Appropriate solvent | Final purification to obtain crystalline solid |

Chemical Synthesis and Derivatization Strategies for Research Applications

Classical Synthetic Pathways for Chalcone (B49325) Backbone Generation

The formation of the characteristic α,β-unsaturated ketone backbone of chalcones is most commonly achieved through condensation reactions. The Claisen-Schmidt condensation stands as the most prominent and widely utilized method.

Claisen-Schmidt Condensation Optimization

The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025). nih.gov In the synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone, this would involve the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with a suitable benzaldehyde. The optimization of this reaction is crucial for achieving high yields and purity.

Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. While a variety of bases can be used, sodium hydroxide (B78521) (NaOH) has been shown to provide excellent catalytic activity for the synthesis of 2'-hydroxy chalcones. ajrconline.org In one study, a 40% NaOH solution was found to be optimal for the reaction of 2'-hydroxyacetophenone. researchgate.net The choice of solvent also plays a significant role, with alcohols such as methanol, ethanol, and isopropyl alcohol being common choices. ajrconline.orgajrconline.org Isopropyl alcohol, in particular, has been demonstrated to be a superior solvent for this type of condensation. ajrconline.org

Temperature is another critical factor. Research on the synthesis of 2'-hydroxy chalcone revealed that conducting the reaction at 0°C can lead to the best yields. ajrconline.orgresearchgate.net The reaction time is typically monitored to ensure completion, which for similar reactions has been found to be around 4 hours. ajrconline.orgresearchgate.net

Table 1: Optimization Parameters for Claisen-Schmidt Condensation of 2'-Hydroxy Chalcones

| Parameter | Condition | Outcome | Reference |

| Catalyst | Sodium Hydroxide (NaOH) | High catalytic activity | ajrconline.org |

| Lithium Hydroxide (LiOH) | Slight catalytic activity | ajrconline.org | |

| Calcium Hydroxide (Ca(OH)₂) | Ineffective | ajrconline.org | |

| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | ajrconline.org | |

| Solvent | Isopropyl Alcohol (IPA) | Better yields compared to other solvents | ajrconline.org |

| Methanol, Ethanol | Common solvents, effective | ajrconline.org | |

| Temperature | 0°C | Best yield and purity | ajrconline.orgresearchgate.net |

| Reaction Time | ~4 hours | Sufficient for reaction completion | ajrconline.orgresearchgate.net |

Alternative Condensation Reactions

While the Claisen-Schmidt condensation is prevalent, other condensation reactions can also be employed for the synthesis of the chalcone backbone. These alternatives may offer advantages in specific cases, such as improved yields for certain substrates or milder reaction conditions. For instance, the use of a protonated aluminate mesoporous silica (B1680970) nanomaterial (HAlMSN) as a solid acid catalyst has been reported for the solvent-free synthesis of (E)-chalcones with high yields and selectivity. rsc.org This method offers the advantage of easy catalyst recovery and reuse. rsc.org

Green Chemistry Approaches in Chalcone Synthesis Research

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, reduced energy consumption, and waste minimization, are increasingly being applied to chalcone synthesis.

Solvent-Free Synthesis Methods (e.g., Mechanochemical Techniques)

Mechanochemical synthesis, which involves grinding solid reactants together, often in the presence of a solid catalyst, has emerged as a powerful green alternative to traditional solvent-based methods. This technique can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone has been successfully achieved by grinding 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) with solid NaOH in a mortar and pestle for just 15 minutes, resulting in a 70% yield, which was higher than the conventional method. researchgate.net This solvent-free approach is a promising strategy for the synthesis of this compound.

Microwave and Ultrasound-Assisted Synthetic Routes

The use of microwave irradiation and ultrasound as energy sources can significantly accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating. researchgate.net Microwave-assisted synthesis of chalcones has been shown to be effective, with reactions often completing in a matter of minutes. nih.gov Similarly, ultrasound-assisted synthesis has been demonstrated to promote the Claisen-Schmidt condensation, offering a facile and sustainable method for preparing 2'-hydroxychalcones. researchgate.net These techniques offer a significant reduction in reaction time and energy consumption, aligning with the principles of green chemistry.

Table 2: Comparison of Green Synthesis Methods for Chalcones

| Method | Key Features | Advantages | Reference |

| Mechanochemical (Grinding) | Solvent-free, uses mechanical force | Reduced waste, shorter reaction times, high yields | researchgate.net |

| Microwave-Assisted | Rapid heating, pressurized reactions | Drastically reduced reaction times, improved yields | researchgate.netnih.gov |

| Ultrasound-Assisted | Acoustic cavitation enhances reactivity | Shorter reaction times, improved yields, milder conditions | researchgate.net |

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of a lead compound is a critical step in drug discovery and chemical biology research. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) and optimize its biological properties.

The design of new chalcone derivatives often involves the introduction of various substituents on both aromatic rings (Ring A and Ring B). For instance, the introduction of a dimethylaminopyrimidine structure into a hydroxylated chalcone core has been shown to improve its inhibitory activity against Aβ protein aggregation. nih.gov Another approach involves the incorporation of heterocyclic frameworks, such as 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone, to create hybrid chalcone structures with cytotoxic activity. nih.gov

The synthesis of these analogs typically follows the same condensation methodologies described earlier, using appropriately substituted starting materials. For example, to synthesize an analog with a different substitution pattern on Ring B, a different benzaldehyde derivative would be used in the Claisen-Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone. The synthesis of 4-amino-2'-hydroxy-4',6'-dimethoxychalcone, for instance, was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-acetamidobenzaldehyde (B92706) followed by purification. prepchem.com This highlights the modularity of chalcone synthesis, allowing for the generation of a diverse library of analogs for further investigation. The exploration of different substituents can lead to compounds with enhanced potency and selectivity for various biological targets. mdpi.comnih.gov

Substituent Effects on Synthetic Yield and Selectivity

The yield and selectivity of the Claisen-Schmidt condensation are significantly influenced by the nature and position of substituents on both the acetophenone and benzaldehyde rings. The electronic and steric effects of these substituents play a crucial role in the reaction's outcome.

Research on the synthesis of various 2'-hydroxychalcones has provided insights into these substituent effects. For instance, the synthesis of a series of 2'-hydroxy-chalcones via Claisen-Schmidt condensation reported yields ranging from 22% to 85%. nih.gov The variation in yields can be attributed to the electronic nature of the substituents on the benzaldehyde ring. Generally, electron-donating groups on the benzaldehyde can increase the electron density of the carbonyl group, potentially slowing down the nucleophilic attack by the enolate of the acetophenone. Conversely, electron-withdrawing groups can enhance the electrophilicity of the benzaldehyde carbonyl, often leading to higher yields.

In a study on the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone, a compound structurally similar to this compound, a grinding technique was employed, which resulted in a higher yield (70%) compared to the conventional method (65%). researchgate.netjournament.com This suggests that the reaction conditions, in addition to substituent effects, are a critical factor in optimizing the synthetic yield.

The synthesis of a specific derivative, 4-amino-2'-hydroxy-4',6'-dimethoxychalcone, was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-acetamidobenzaldehyde in the presence of potassium hydroxide. nih.gov This demonstrates the feasibility of introducing an amino group onto the chalcone scaffold, further expanding the potential for derivatization.

Table 1: Effect of Substituents on the Yield of Chalcone Synthesis

| Acetophenone Derivative | Benzaldehyde Derivative | Yield (%) | Reference |

| 2'-hydroxy-4',6'-dimethoxyacetophenone | 4-acetamidobenzaldehyde | Not explicitly stated for this specific reaction, but a related synthesis of 4-amino-2'-hydroxy-4',6'-dimethoxychalcone was successful. | nih.gov |

| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 70% (Grinding Method) | researchgate.netjournament.com |

| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 65% (Conventional Method) | researchgate.netjournament.com |

| 2-hydroxy-acetophenones | Various substituted benzaldehydes | 22-85% | nih.gov |

This table is generated based on available data for structurally similar compounds and general trends in chalcone synthesis. Specific yield data for the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with various benzaldehydes is limited in the reviewed literature.

Molecular Hybridization and Scaffold Diversification

The this compound scaffold serves as a versatile template for the development of new molecular entities through hybridization and diversification strategies. This involves chemically modifying the core structure to create novel compounds with potentially enhanced or new biological activities.

One common strategy is the synthesis of pyrazole-chalcone hybrids . Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-known pharmacophore. The condensation of chalcones with hydrazine (B178648) derivatives is a standard method for preparing pyrazolines, which can then be oxidized to pyrazoles. nih.govnih.gov The synthesis of pyrazole-based adamantyl chalcones, for example, has been reported, highlighting the potential for creating complex hybrid molecules. nih.gov The rationale behind this hybridization is to combine the biological properties of both the chalcone and the pyrazole moieties in a single molecule, potentially leading to synergistic effects.

Another approach to scaffold diversification is the synthesis of flavone-chalcone hybrids . Flavones, another important class of flavonoids, can be synthesized from chalcones through oxidative cyclization. nih.gov For instance, 2'-hydroxychalcones can be converted to their corresponding flavones. nih.gov This transformation allows for the exploration of a different region of chemical space while retaining some of the structural features of the parent chalcone.

Furthermore, derivatization of the hydroxyl and methoxy (B1213986) groups on the this compound scaffold can lead to a wide range of new compounds. These modifications can alter the physicochemical properties of the molecule, such as solubility and lipophilicity, which can in turn influence its biological activity.

Table 2: Examples of Molecular Hybridization and Scaffold Diversification of Chalcones

| Hybrid/Derivative Class | Synthetic Strategy | Starting Chalcone Type | Resulting Scaffold | Reference |

| Pyrazole-Chalcone Hybrids | Condensation with hydrazine derivatives | α,β-unsaturated chalcones | Pyrazole ring fused or linked to the chalcone backbone | nih.govnih.gov |

| Flavone-Chalcone Hybrids | Oxidative cyclization | 2'-hydroxychalcones | Flavone core structure | nih.gov |

| Amino-Chalcone Derivatives | Reaction with amino-substituted benzaldehydes | 2'-hydroxyacetophenones | Chalcone with an amino group on one of the aromatic rings | nih.gov |

This table provides a general overview of hybridization strategies applicable to the chalcone scaffold. The specific application of these strategies to this compound can be inferred from these general principles.

Biosynthesis and Metabolic Pathways of Chalcones in Biological Systems

Role of Chalcone (B49325) Synthase (CHS) in Flavonoid Biogenesis

Chalcone synthase (CHS) is the quintessential enzyme that marks the entry point into the flavonoid biosynthetic pathway. nih.gov It is a type III polyketide synthase (PKS) that catalyzes a crucial condensation reaction. nih.govwikipedia.org This enzyme takes one molecule of p-coumaroyl-CoA, a product of the phenylpropanoid pathway, and combines it with three molecules of malonyl-CoA, which are derived from primary metabolism. frontiersin.org

The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic C6-C3-C6 chalcone scaffold. nih.gov The most common product of this reaction is naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone). nih.gov The activity of CHS is often a rate-limiting step in flavonoid production and is subject to tight regulation. researchgate.net

Chalcone Isomerase (CHI) and Downstream Metabolic Diversification

Once the chalcone scaffold is formed, it can be acted upon by another key enzyme, chalcone isomerase (CHI). CHI catalyzes the stereospecific isomerization of the open-chain chalcone into a flavanone (B1672756), a compound with a heterocyclic C ring. nih.gov For example, naringenin chalcone is converted to (2S)-naringenin. This step is critical because flavanones are the precursors for a wide variety of other flavonoid classes, including flavones, flavonols, anthocyanins, and isoflavonoids. nih.gov

However, not all chalcones are immediately isomerized. The chalcone structure itself can be a substrate for various modifying enzymes, leading to a diverse array of substituted chalcones. This metabolic branching allows for the production of compounds like 6'-Hydroxy-2',4'-dimethoxychalcone. Furthermore, some specialized proteins, known as chalcone isomerase-like (CHIL) proteins, lack catalytic activity but can bind to CHS to enhance its efficiency and favor the production of chalcones over side products.

Interconnections with Phenylpropanoid and Polyketide Pathways

The biosynthesis of chalcones is intrinsically linked to two major metabolic pathways: the phenylpropanoid pathway and the polyketide pathway.

Phenylpropanoid Pathway : This pathway provides the B-ring and the three-carbon bridge of the chalcone skeleton. acs.org It starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and subsequent activation to a CoA-thioester by 4-coumarate:CoA ligase (4CL), yielding p-coumaroyl-CoA. frontiersin.orgnih.gov

Polyketide Pathway : The A-ring of the chalcone is derived from the polyketide pathway. acs.org This pathway contributes three molecules of malonyl-CoA, which are sequentially condensed by CHS. frontiersin.org Plant type III PKSs, like CHS, are relatively simple homodimeric proteins that iteratively catalyze these condensations. nih.govwikipedia.org The convergence of these two pathways at the CHS-catalyzed reaction is a hallmark of flavonoid biosynthesis. frontiersin.org

Enzymatic Modifications and Biosynthetic Regulation

The vast diversity of chalcones and other flavonoids found in nature is the result of subsequent enzymatic modifications to the basic chalcone or flavanone skeleton. These modifications include hydroxylation, methylation, glycosylation, and prenylation, which are catalyzed by specific enzyme families. acs.org The formation of this compound from a precursor like naringenin chalcone would require a series of such modifications. Specifically, it involves the action of O-methyltransferases (OMTs).

O-methyltransferases (OMTs) are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. google.comnih.gov In the case of this compound, two specific methylation events would need to occur at the 2' and 4' positions of the A-ring of a polyhydroxylated chalcone precursor. For instance, an enzyme known as isoliquiritigenin (B1662430) 2'-O-methyltransferase has been identified, which specifically methylates the 2'-hydroxyl group of certain chalcones. nih.govwikipedia.org Similar OMTs would be responsible for the methylation at the 4'-position. These enzymes exhibit high substrate and positional specificity, ensuring the precise decoration of the flavonoid scaffold. google.comnih.gov

The entire flavonoid biosynthetic pathway is tightly regulated at the transcriptional level. ijfmr.com The expression of the biosynthetic genes, including CHS, CHI, and various modifying enzymes, is controlled by complexes of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. ijfmr.comoup.com These regulatory proteins respond to various developmental cues and environmental stresses, allowing the plant to modulate the production of specific flavonoids as needed for processes like UV protection, pigmentation, and defense against pathogens. researchgate.netnih.govijfmr.com

Data Tables

Table 1: Key Enzymes in Chalcone Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | First step in the phenylpropanoid pathway | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Forms the chalcone scaffold | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Cyclization of chalcone to flavanone | Naringenin chalcone | (2S)-Naringenin |

| O-methyltransferase | OMT | Adds a methyl group to a hydroxyl group | Hydroxylated chalcone, SAM | Methylated chalcone, SAH |

Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical Research

Anticancer Properties: Cellular and Molecular Mechanistic Studies

Preclinical investigations have provided compelling evidence for the anticancer properties of 6'-Hydroxy-2',4'-dimethoxychalcone and its related compounds. Researchers are exploring its effects on various cancer cell lines, revealing a multi-pronged attack on malignant cells.

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Modulation)

A critical mechanism by which this chalcone (B49325) appears to combat cancer is by inducing apoptosis, a form of programmed cell death. Studies have shown that treatment with derivatives of this chalcone can lead to the activation of key executioner caspases, such as caspase-3 and caspase-7, in neuroblastoma cells. alliedacademies.org This activation is a crucial step in the apoptotic cascade, ultimately leading to the dismantling of the cell.

Furthermore, the compound has been observed to disrupt the mitochondrial membrane potential in leukemia cells. nih.gov The mitochondria play a central role in apoptosis, and a loss of their membrane potential is a key indicator of the intrinsic apoptotic pathway. In human hepatoma SMMC-7721 cells, a derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), induced chromatin condensation and fragmentation, which are hallmark features of apoptosis. nih.govcapes.gov.br Flow cytometry analysis of these cells revealed a significant increase in the sub-G1 peak, representing apoptotic cells with fragmented DNA. nih.gov Similarly, in multidrug-resistant BEL-7402/5-FU cells, DMC was found to trigger apoptosis primarily through the mitochondria-dependent pathway. nih.gov

Cell Cycle Progression Modulation (e.g., G0/G1, G2/M Arrest)

The ability to control the cell cycle is fundamental to normal cell function, and its dysregulation is a hallmark of cancer. Research indicates that this compound and its analogs can interfere with the cancer cell cycle, forcing a halt at critical checkpoints.

Several studies have demonstrated that these compounds can induce cell cycle arrest in the G0/G1 phase. For instance, 4'-hydroxy-2',6'-dimethoxychalcone was shown to arrest the cell cycle in the G0/G1 phase in a leukemia cell line. nih.gov Similarly, a chalcone glycoside derivative induced G0/G1 arrest in neuroblastoma cells by decreasing the expression of cyclin D, phospho-retinoblastoma protein (Rb), and E2 factor (E2F). alliedacademies.org In human cervical cancer HeLa cells, DMC treatment led to an increased population of cells in the G0/G1 phase. semanticscholar.orgnih.govmdpi.com Furthermore, in multidrug-resistant BEL-7402/5-FU cells, DMC induced G1 cell cycle arrest by downregulating cyclin D1 and CDK4. nih.gov

In contrast, other studies have pointed to a G2/M phase arrest. Flavokavains, which include this compound, have been shown to cause G2/M-phase cell cycle arrest in breast cancer cell lines. mdpi.com

Inhibition of Cell Proliferation and Viability in In Vitro Models

A key measure of a potential anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. In vitro studies have consistently demonstrated the cytotoxic and antiproliferative effects of this compound and its derivatives across a range of human cancer cell lines.

For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) displayed antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with HeLa cells being the most sensitive. nih.gov It also showed cytotoxicity against SMMC-7721 (hepatoma), 8898, SPC-A-1, 95-D, and GBC-SD cell lines. nih.govcapes.gov.br Another derivative, 4'-hydroxy-2',6'-dimethoxychalcone, exhibited antiproliferative activity against nine different cancer cell lines, including multidrug-resistant types. nih.gov Notably, this compound was more effective against liver cancer cells (HepG2) than normal liver cells (AML12), suggesting a degree of tumor specificity. nih.gov

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A, HeLa, SiHa (cervical cancer) | Inhibited proliferation | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (hepatoma), 8898, HeLa, SPC-A-1, 95-D, GBC-SD | Exhibited cytotoxicity | nih.govcapes.gov.br |

| 4'-hydroxy-2',6'-dimethoxychalcone | Nine cancer cell lines (including multidrug-resistant types) | Showed antiproliferative activity | nih.gov |

| Flavokavains (including this compound) | MCF-7, MDA-MB-231 (breast cancer) | Demonstrated anticancer properties | mdpi.com |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (leukemia), CEM/ADR5000 (multidrug-resistant leukemia) | Inhibited growth | medchemexpress.com |

Modulation of Key Oncogenic Signaling Cascades (e.g., NF-κB, STAT3, mTOR, PI3K/AKT, MAPK, Wnt/β-catenin, PKA/CREB)

The uncontrolled growth of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Preclinical evidence suggests that this compound and its analogs can interfere with several of these key oncogenic cascades.

PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. mdpi.commdpi.com Studies have shown that a derivative, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC), can significantly reduce the phosphorylation of AKT in B16F10 melanoma cells, thereby inhibiting melanogenesis. nih.gov In multidrug-resistant BEL-7402/5-FU cells, DMC was found to suppress the PI3K/AKT signaling axis, which is believed to be the underlying mechanism for its apoptosis-inducing and cell cycle-arresting effects. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and survival. Research on 3,6'-DMC has revealed its ability to modulate this pathway in both melanoma and inflammatory cells. nih.gov In B16F10 cells, it inhibited melanogenesis by downregulating MITF expression through the MAPK pathway. nih.gov In RAW 264.7 macrophage cells, it inhibited inflammation by suppressing the activation of the MAPK signaling pathway. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Studies have shown that 3,6'-DMC can inhibit inflammation in RAW 264.7 cells by preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, in multidrug-resistant BEL-7402/5-FU cells, DMC was observed to inhibit the nuclear localization of NF-κB. nih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when activated, promotes tumor growth and survival. A dihydrochalcone (B1670589) derivative has been identified as a potent inhibitor of STAT3 phosphorylation. nih.gov This inhibition contributes to its ability to reverse multidrug resistance in cancer cells. nih.gov

Wnt/β-catenin and PKA/CREB Pathways: The inhibitory effects of 3,6'-DMC on melanogenesis have also been linked to the inactivation of the Wnt/β-catenin and PKA/CREB signaling pathways. nih.gov

Impact on Cell Migration and Invasion Processes

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Flavokavains, a group of compounds that includes this compound, have been shown to influence the processes of cell migration and invasion in breast cancer cell lines. mdpi.com This suggests that these compounds may have the potential to interfere with the metastatic spread of cancer.

Interaction with Reactive Oxygen Species (ROS) Homeostasis in Malignant Cells

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. While high levels of ROS can be detrimental, cancer cells often have an altered ROS balance that they exploit for their growth. Some studies suggest that the anticancer effects of chalcones are linked to their ability to modulate ROS levels.

For instance, 4'-hydroxy-2',6'-dimethoxychalcone was found to increase the production of ROS in a leukemia cell line, which contributed to the induction of apoptosis. nih.gov In multidrug-resistant BEL-7402/5-FU cells, DMC was also found to enhance the generation of ROS. nih.gov In contrast, a dihydrochalcone derivative, in combination with chemotherapeutic agents, was shown to induce ROS accumulation in multidrug-resistant cancer cells. nih.gov

Anti-inflammatory Effects: Elucidation of Molecular Targets and Pathways

The compound this compound has demonstrated notable anti-inflammatory properties by targeting key molecular components of the inflammatory cascade. Its efficacy has been observed in the suppression of pro-inflammatory mediators, the inhibition of inflammatory enzymes, and the modulation of crucial cellular signaling pathways.

Suppression of Pro-inflammatory Mediators

Research has shown that this compound can significantly reduce the production of several pro-inflammatory molecules. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound has been found to mitigate the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov Macrophages, when activated by pathogens, release these mediators, which are pivotal in the inflammatory response. researchgate.net

Furthermore, the compound has been observed to suppress the secretion of various pro-inflammatory cytokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov These cytokines are central to orchestrating the inflammatory response, and their inhibition points to the compound's potent anti-inflammatory potential. nih.govresearchgate.net Interestingly, the broader class of 2'-hydroxychalcone (B22705) derivatives has also been noted for its inhibitory effects on TNF-α production. nih.gov

Inhibition of Inflammatory Enzymes

The synthesis of NO and prostaglandins (B1171923) is catalyzed by specific enzymes that are upregulated during inflammation. Preclinical studies have effectively shown that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The downregulation of these enzymes is a key mechanism through which the compound curtails the production of NO and PGE2. researchgate.net This inhibitory action on iNOS and COX-2 is a characteristic shared by other bioactive chalcones as well. nih.gov

Modulation of Cellular Signaling Pathways Involved in Inflammation

The anti-inflammatory effects of this compound are further attributed to its ability to modulate critical intracellular signaling pathways. The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. nih.govmdpi.com

Treatment with this compound has been shown to alleviate LPS-induced damage by reducing the levels of NF-κB, p38, and JNK proteins. researchgate.netnih.gov Specifically, it has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit. researchgate.netnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm; upon stimulation, it moves to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov By preventing this translocation, the compound effectively stifles the inflammatory response at a crucial control point.

The MAPK signaling pathway, which also plays a significant role in inflammation, is another target. Studies have indicated that 2'-hydroxychalcone derivatives can suppress the phosphorylation of MAPK pathway components, contributing to their anti-inflammatory action. nih.gov

Antioxidant Potency: Mechanistic Investigation of Free Radical Scavenging

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. This is achieved through both direct interaction with free radicals and the modulation of the body's own antioxidant defense systems.

Direct Free Radical Scavenging Capabilities

The ability of this compound to directly neutralize free radicals has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov DPPH is a stable free radical, and a compound's ability to donate a hydrogen atom or electron to it serves as a measure of its antioxidant capacity. nih.govmdpi.com Chalcones, in general, have been recognized for their free radical scavenging properties. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, this chalcone derivative also appears to bolster the cell's intrinsic antioxidant defenses. While direct studies on this compound are limited, research on structurally similar chalcones provides valuable insights. For instance, a related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone, has been shown to increase intracellular levels of reduced glutathione (B108866) (GSH) in astrocyte cultures. This effect is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.

The impact on gp91phox, a critical subunit of the NADPH oxidase complex responsible for producing superoxide (B77818) radicals, is an area of ongoing investigation. While some studies suggest that the general chalcone structure can influence gp91-phox gene transcription, specific data on this compound's effect on its expression is not yet available. nih.gov However, a different chalcone derivative has been reported to downregulate NADPH oxidases, hinting at a potential class effect. mdpi.com

Impact on Oxidative Stress Markers and Cellular Redox Balance

Preclinical studies have explored the antioxidant potential of chalcones, including this compound and its analogs. Research indicates that certain chalcone derivatives possess the ability to modulate oxidative stress, a key factor in various cellular pathologies. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a related chalcone, has demonstrated cytoprotective effects in PC12 cells against hydrogen peroxide-induced cytotoxicity. nih.gov This protective action is attributed to its capacity to scavenge reactive oxygen species (ROS), reduce caspase-3 activity, and preserve the mitochondrial membrane potential. nih.gov Furthermore, DMC was found to enhance the activity of superoxide dismutase (SOD) and increase cellular levels of glutathione (GSH), while concurrently decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov

While direct studies on this compound's impact on specific oxidative stress markers are not extensively detailed in the provided results, the broader family of hydroxychalcones is recognized for its antioxidant properties. ontosight.aimdpi.com The structural features of chalcones, particularly the presence of hydroxyl and methoxy (B1213986) groups, are considered crucial for their ability to counteract oxidative stress. mdpi.com For example, 2'-hydroxy-4-methoxychalcone (B191450) has been shown to mitigate lipopolysaccharide-induced increases in oxidative stress and ROS levels by downregulating the expression of gp91phox and elevating GSH levels. mdpi.com

Antimicrobial Spectrum: Research into Mode of Action

This compound, also known as Flavokawain B, has been identified as a natural chalcone with a wide array of biological activities, including antimicrobial effects. medchemexpress.combiocat.comchemicalbook.com

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

Research has highlighted the antibacterial potential of 2'-hydroxy-4',6'-dimethoxychalcone. neliti.comresearchgate.net While the provided search results affirm its general antibacterial activity, specific data on its efficacy against Staphylococcus aureus and Escherichia coli from the selected sources is not explicitly detailed. Further investigation into its spectrum of activity against these specific pathogens is warranted.

Antifungal Efficacy Against Mycotics (e.g., Candida albicans)

The compound has been noted for its antifungal activity. medchemexpress.combiocat.com However, specific studies detailing its efficacy and mechanism of action against Candida albicans are not present within the provided search results.

Antiviral Mechanisms of Action (e.g., Inhibition of Viral Replication Enzymes, Viral Entry Modulation)

The broader class of chalcones has been investigated for antiviral properties. For instance, Ro 09-0410 (4'-ethoxy-2'-hydroxy-4,6'-dimethoxychalcone), a related synthetic chalcone, has been shown to inactivate rhinovirus by adhering to the viral particles. nih.gov Chalcone derivatives have also been explored as potential inhibitors of viral enzymes such as 3CL protease (3CLPro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov However, specific research on the antiviral mechanisms of this compound is not detailed in the provided results.

Antiparasitic Efficacy (e.g., Antileishmanial, Antimalarial Activity)

Antileishmanial Activity: this compound, isolated from Piper methysticum and Piper rusbyi, has demonstrated antileishmanial activity. chemicalbook.com Chalcones, in general, are being investigated as potential antileishmanial agents. nih.gov One study on 4,8-dimethoxynaphthalenyl chalcones showed that these compounds could induce morphological changes, loss of plasma membrane integrity, and increased ROS production in Leishmania amazonensis promastigotes. nih.gov

Antimalarial Activity: 4'-Hydroxy-2,4-dimethoxychalcone has shown activity against Plasmodium falciparum strains D6 and W2 with IC50 values of 4.2 μM and 4.8 μM, respectively. medchemexpress.com Another related compound, 2',6'-Dihydroxy-4'-methoxydihydrochalcone, exhibited potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. chemfaces.com

Exploration of Microbial Cellular and Enzymatic Targets

The antimicrobial action of chalcones is believed to involve the targeting of various microbial enzymes. nih.gov These can include enzymes crucial for microbial survival and replication such as lactate (B86563) dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase, and protein kinases. nih.gov In the context of antiparasitic activity, molecular docking studies have suggested that chalcones may interact with enzymes like arginase (ARG) and trypanothione (B104310) reductase (TR) in Leishmania. nih.gov For instance, a study on 4,8-dimethoxynaphthalenyl chalcones indicated that the most promising compound had more hydrogen bond interactions with the ARG enzyme, suggesting a stable protein-ligand binding. nih.gov

Data Tables

Table 1: Antiparasitic Activity of this compound and Related Compounds

| Compound | Parasite | Strain(s) | IC50 Value | Reference |

| 4'-Hydroxy-2,4-dimethoxychalcone | Plasmodium falciparum | D6 | 4.2 μM | medchemexpress.com |

| 4'-Hydroxy-2,4-dimethoxychalcone | Plasmodium falciparum | W2 | 4.8 μM | medchemexpress.com |

| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Plasmodium falciparum | F32, FcB1 (chloroquine-sensitive and resistant) | 12.69 μM | chemfaces.com |

Table 2: Investigated Microbial Targets of Chalcones

| Target Class | Specific Enzyme/Protein | Pathogen | Reference |

| Viral Enzymes | 3CL Protease (3CLPro), RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | nih.gov |

| Parasitic Enzymes | Arginase (ARG), Trypanothione Reductase (TR) | Leishmania spp. | nih.gov |

Antinociceptive Activity: Signaling Pathway Analysis

This compound, also known as Flavokawin B (FKB), has demonstrated significant antinociceptive (pain-relieving) effects in preclinical models. nih.govnih.gov Research has focused on elucidating the molecular pathways responsible for these effects, particularly at the peripheral level.

Studies have confirmed that this compound exerts peripherally mediated antinociceptive activity. nih.gov In a carrageenan-induced mechanical hyperalgesia model in rats, local administration of the compound was shown to produce a significant pain-relieving effect. nih.gov The mechanism is believed to involve the suppression of the production or release of inflammatory mediators that are responsible for sensitizing peripheral nerve endings. nih.gov This suggests that the compound acts directly at the site of inflammation and pain, rather than solely through the central nervous system. nih.govresearchgate.net

The peripheral antinociceptive action of this compound is intricately linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/potassium (K+) channel signaling pathway. nih.govnih.gov This pathway is a crucial modulator of peripheral nociception. nih.gov

Preclinical investigations have demonstrated that the antinociceptive effect of Flavokawin B (FKB) is significantly counteracted by the prior administration of specific inhibitors of this cascade. nih.gov The effect was reversed by:

L-arginine: A precursor for nitric oxide synthesis. nih.gov

ODQ (Oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase, which prevents the synthesis of cGMP. nih.gov

Glibenclamide: An ATP-sensitive potassium (K-ATP) channel blocker. nih.gov

Tetraethylammonium (TEA): A non-specific voltage-gated potassium channel blocker. nih.gov

Charybdotoxin: A blocker of large-conductance calcium-activated potassium channels. nih.gov

These findings strongly suggest that this compound elicits its peripheral antinociceptive effects by activating the NO/cGMP/K+ channel pathway, leading to the opening of potassium channels. nih.govnih.gov The subsequent efflux of potassium ions hyperpolarizes the neuronal membrane, reducing its excitability and thereby dampening the transmission of pain signals. nih.govnih.gov

Neuroprotective Potential: Enzyme Inhibition and Receptor Interactions

Beyond pain relief, this compound and its analogs have been investigated for their neuroprotective potential, with a particular focus on inhibiting enzymes relevant to neurodegenerative diseases like Alzheimer's disease.

A series of 2′-hydroxy-4′,6′-dimethoxychalcones have been synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. researchgate.net

The majority of the synthesized chalcones in this series demonstrated AChE inhibitory activity, with the most active compounds exhibiting IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the range of 40–85 µM. nih.gov Kinetic studies performed on the most active of these compounds revealed that they act as mixed-type inhibitors. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, interfering with both substrate binding and catalysis. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2'-Hydroxy-4',6'-dimethoxychalcone Derivatives (Note: This table is based on data for a series of related compounds and not solely the title compound)

| Compound (Substituent on B-ring) | AChE IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| 4-chloro | 40 | Mixed |

| 3-bromo | 45 | Mixed |

| 4-bromo | 50 | Mixed |

| 2,4-dichloro | 52 | Mixed |

| Unsubstituted | 85 | Not specified |

To understand the interaction between these chalcones and AChE at a molecular level, molecular modeling studies have been conducted. nih.gov The results from these simulations support the findings from the kinetic analysis. nih.gov

The docking studies suggest that 2′-hydroxy-4′,6′-dimethoxychalcones bind to AChE by interacting with residues in both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.gov The PAS is an allosteric binding site located at the entrance of the enzyme's active site gorge, while the catalytic active site (CAS) is at the bottom of the gorge. By interacting with both regions, these chalcones can effectively hinder the entry of the acetylcholine substrate into the active site and interfere with the catalytic process, consistent with their classification as mixed-type inhibitors. nih.gov

Anti-melanogenic Effects: Pigmentation Pathway Modulation Studies

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. mdpi.comuece.br Excessive melanin production can lead to hyperpigmentation disorders. mdpi.com Studies in B16F10 melanoma cells have elucidated the compound's mechanisms for modulating key pigmentation pathways. uece.br

The compound significantly decreases cellular melanin content and intracellular tyrosinase activity. uece.br This is achieved by downregulating the expression of crucial melanogenic enzymes and transcription factors. uece.br Specifically, it reduces the protein levels of:

Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis. uece.br

Tyrosinase-Related Protein 1 (TRP-1) uece.br

Tyrosinase-Related Protein 2 (TRP-2) uece.br

Microphthalmia-associated Transcription Factor (MITF): A master regulator of melanogenic gene expression. uece.brmdpi.com

The regulation of these key players is accomplished through the modulation of several upstream signaling pathways. uece.br this compound was found to suppress melanogenesis by inhibiting the phosphorylation of proteins in the MAPK (p38 and JNK), PKA/CREB, and PI3K/AKT/GSK3β pathways, while activating the phosphorylation of ERK, a negative regulator of melanogenesis. researchgate.netuece.br

Table 2: Effect of this compound on Melanogenesis Signaling Pathways

| Signaling Pathway | Key Protein | Effect of Compound | Outcome on Melanogenesis |

|---|---|---|---|

| MAPK Pathway | p-ERK | Upregulation | Inhibition |

| p-p38 | Downregulation | Inhibition | |

| p-JNK | Downregulation | Inhibition | |

| cAMP/PKA Pathway | p-PKA / p-CREB | Downregulation | Inhibition |

| PI3K/Akt Pathway | p-AKT / p-GSK3β | Downregulation | Inhibition |

| Wnt/β-catenin Pathway | β-catenin | Downregulation | Inhibition |

These findings indicate that this compound exerts its anti-melanogenic effects through a multi-target approach, interfering with several key signaling cascades that converge on the regulation of melanin synthesis. uece.br

Downregulation of Melanogenesis-Related Enzymes (e.g., Tyrosinase, TRP-1, TRP-2)

Melanogenesis, the process of melanin production, is orchestrated by a series of key enzymes. The inhibitory effects of this compound derivatives on these enzymes have been a central focus of investigation. Research has demonstrated that certain derivatives can significantly decrease the expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.comnih.gov These enzymes are critical for the synthesis of melanin in melanocytes. nih.gov

For instance, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been shown to markedly reduce the expression of tyrosinase, TRP-1, and TRP-2 in B16F10 melanoma cells. mdpi.com Similarly, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) also decreases the levels of these melanogenic proteins. nih.govresearchgate.net This downregulation of enzymatic machinery is a primary mechanism by which these chalcones inhibit melanin production. nih.govnih.gov The inhibition of tyrosinase activity, in particular, is a key target for developing agents that counter hyperpigmentation. nih.gov

Table 1: Effect of this compound Derivatives on Melanogenesis-Related Enzymes

| Compound | Cell Line | Effect on Tyrosinase | Effect on TRP-1 | Effect on TRP-2 | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcone | B16F10 | Decreased expression | Decreased expression | Decreased expression | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | B16F10 | Decreased expression & activity | Decreased expression | Decreased expression | nih.govresearchgate.net |

| 2'-hydroxy-2,6'-dimethoxychalcone | B16F10 | Downregulated expression | Downregulated expression | Downregulated expression | mdpi.comnih.gov |

Suppression of Melanin Synthesis Regulatory Proteins (e.g., MITF)

At the core of melanocyte function and melanogenesis is the microphthalmia-associated transcription factor (MITF). mdpi.commdpi.com This master regulator governs the expression of the key melanogenic enzymes tyrosinase, TRP-1, and TRP-2. mdpi.com A significant finding in the study of this compound derivatives is their ability to suppress MITF expression.

Studies have consistently shown that treatment with compounds like 4',6'-DMC and 3,6'-DMC leads to a dose-dependent reduction in MITF protein levels in B16F10 cells. mdpi.comnih.gov For example, at a concentration of 5 μM, 3,6'-DMC was found to reduce MITF expression by approximately 46.62% compared to the control group stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.gov By downregulating MITF, these chalcones effectively turn off the primary switch for melanin synthesis, leading to a decrease in the production of the aforementioned enzymes. nih.govmdpi.com This inhibitory effect on MITF is a crucial aspect of their anti-melanogenic properties. mdpi.com

Table 2: Impact of this compound Derivatives on MITF Expression

| Compound | Cell Line | Effect on MITF Expression | Notable Finding | Reference |

| 2'-hydroxy-4',6'-dimethoxychalcone | B16F10 | Downregulated | - | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | B16F10 | Significantly inhibited in a concentration-dependent manner | Reduced by ~46.62% at 5 μM | nih.gov |

| 2'-hydroxy-2,6'-dimethoxychalcone | B16F10 | Significantly reduced in a dose-dependent manner | Reduced by ~41.76% at 5 μM | mdpi.com |

Modulation of Key Signaling Pathways in Melanocytes (e.g., Wnt/β-catenin, PI3K/AKT, MAPK, PKA/CREB)

The anti-melanogenic effects of this compound derivatives are underpinned by their ability to modulate complex intracellular signaling pathways that converge on MITF and melanogenesis. mdpi.comnih.govnih.gov

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a role in melanocyte development and MITF expression. mdpi.com Research indicates that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone can inhibit this pathway. mdpi.comnih.gov They have been observed to decrease the expression of β-catenin and the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β), while increasing the phosphorylation of β-catenin, ultimately leading to the downregulation of MITF. mdpi.comnih.gov

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is also involved in regulating melanogenesis. mdpi.com Studies have shown that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone significantly reduce the phosphorylation of AKT in a concentration-dependent manner, thereby contributing to the suppression of melanin synthesis. mdpi.comnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is a critical regulator of melanogenesis. mdpi.com The phosphorylation of ERK tends to inhibit melanogenesis, while the phosphorylation of p38 and JNK promotes it. mdpi.com this compound derivatives have been found to modulate this pathway by increasing the phosphorylation of ERK and decreasing the phosphorylation of p38 and JNK. mdpi.comnih.gov

PKA/CREB Pathway: The protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is another key signaling cascade in melanogenesis. nih.gov Activation of this pathway leads to the upregulation of MITF. nih.gov Research has demonstrated that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone can inhibit the α-MSH-induced phosphorylation of both PKA and CREB in a concentration-dependent manner, thus contributing to their anti-melanogenic effects. mdpi.comnih.gov

Table 3: Modulation of Signaling Pathways by this compound Derivatives

| Signaling Pathway | Compound | Effect | Reference |

| Wnt/β-catenin | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced β-catenin expression and GSK3β phosphorylation | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | Decreased β-catenin and phosphorylated GSK3β, increased phosphorylated β-catenin | nih.gov | |

| PI3K/AKT | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced phosphorylation of AKT | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | Reduced phosphorylation of AKT | nih.gov | |

| MAPK | 2'-hydroxy-4',6'-dimethoxychalcone | Increased phosphorylation of ERK, decreased phosphorylation of p38 and JNK | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | Increased phosphorylation of ERK, decreased phosphorylation of p38 and JNK | nih.gov | |

| PKA/CREB | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced phosphorylation of PKA and CREB | mdpi.com |

| 2'-hydroxy-3,6'-dimethoxychalcone | Reduced phosphorylation of PKA and CREB | nih.gov |

Exploration of Other Biological Activities in Academic Research

Beyond their well-documented effects on melanogenesis, derivatives of this compound have demonstrated other significant biological activities in academic research settings, most notably anti-inflammatory properties.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, compounds such as 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone have been shown to significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govresearchgate.net They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nih.govresearchgate.net Furthermore, these chalcones have been observed to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The underlying mechanism for these anti-inflammatory effects appears to involve the modulation of the NF-κB and MAPK signaling pathways. researchgate.netmdpi.comnih.gov

Structure Activity Relationship Sar Studies of 6 Hydroxy 2 ,4 Dimethoxychalcone and Its Derivatives

Correlations Between Structural Modifications and Biological Activity Profiles

The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. For 6'-Hydroxy-2',4'-dimethoxychalcone, the arrangement of the hydroxyl and methoxy (B1213986) groups on the A-ring is a critical determinant of its biological profile. Structure-activity relationship (SAR) studies on related chalcones reveal that even minor modifications can lead to significant changes in efficacy and mechanism of action.

Research comparing various isomers of 2'-hydroxy-dimethoxychalcone has demonstrated that the specific substitution pattern is key to their biological effects. For instance, in a study evaluating anti-melanogenic and anti-inflammatory properties, 2'-hydroxy-4',6'-dimethoxychalcone emerged as the most potent derivative among the tested isomers, highlighting the importance of the placement of the methoxy groups for these specific activities. nih.gov

Further studies on derivatives of the structurally similar 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) provide insight into how modifications at the hydroxyl positions can modulate activity. The synthesis and evaluation of thirty-three DMC derivatives, including those modified through acylation and alkylation, showed that most derivatives exhibited higher cytotoxicity against various carcinoma cell lines than the parent compound. rsc.orgnih.govresearchgate.net This suggests that derivatization of the hydroxyl groups can be a successful strategy to enhance anticancer activity. For example, specific modifications at the 4'-OH position led to compounds with potent cytotoxicity against specific cancer cell lines. rsc.orgnih.govresearchgate.net

The following table summarizes the cytotoxic activity of selected derivatives of a related chalcone (B49325), 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), against various human cancer cell lines, illustrating the impact of structural modifications.

| Compound | Modification | Cell Line | IC₅₀ (μM) |

| 2b | 4′-O-caproylated-DMC | SH-SY5Y | 5.20 rsc.orgnih.gov |

| 2g | 4′-O-methylated-DMC | SH-SY5Y | 7.52 rsc.orgnih.gov |

| 2h | 4′-O-benzylated-DMC | A-549 | 9.99 rsc.orgnih.gov |

| 2h | 4′-O-benzylated-DMC | FaDu | 13.98 rsc.orgnih.gov |

Data sourced from studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a structural analog.

These findings collectively underscore that the bioactivity of the this compound scaffold is highly tunable. Modifications, particularly at the hydroxyl group (e.g., through alkylation or acylation), and the specific positioning of the methoxy groups are crucial factors that can be systematically altered to optimize therapeutic potential against various diseases.

Identification of Key Pharmacophores and Functional Groups

The pharmacological activity of this compound and its analogs is attributable to several key structural features, or pharmacophores, that are essential for their interaction with biological targets.

The core pharmacophore of the chalcone family is the α,β-unsaturated ketone system (the enone moiety). This feature is pivotal for the biological activity of many chalcones, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. researchgate.net The planarity of this system also facilitates effective binding within protein active sites. researchgate.net

A second critical functional group is the ortho-hydroxyl group (2'-OH) on the A-ring. SAR studies consistently highlight the importance of the 2'-OH group for a range of biological activities, including anticancer and anti-inflammatory effects. rsc.orgresearchgate.net This hydroxyl group can form a hydrogen bond with the adjacent carbonyl oxygen, which influences the conformation and electronic properties of the molecule. It can also act as a hydrogen bond donor in interactions with biological targets. mdpi.com

The methoxy groups (-OCH₃) at the 2' and 4' positions also play a significant role. These groups modulate the molecule's lipophilicity, electronic properties, and metabolic stability. The presence of methoxy groups can positively affect antitumor activity. nih.gov They influence how the molecule is distributed in the body and how it interacts with specific binding pockets on target enzymes or receptors. General SAR studies on chalcones suggest that electron-donating groups, such as methoxy substituents, on the aromatic rings can contribute to strong anti-inflammatory properties. mdpi.com

The α,β-unsaturated ketone moiety: Essential for covalent interactions and receptor binding. researchgate.net

The 6'-hydroxyl group: A key site for forming hydrogen bonds with biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. nih.gov These models are valuable for predicting the activities of new, untested chemicals, thereby guiding the synthesis of more potent and selective drug candidates. nih.govnih.gov While specific QSAR models for this compound were not found in the reviewed literature, studies on other series of chalcone derivatives demonstrate the utility of this approach.

QSAR studies on chalcones typically involve calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These can include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the reactivity of the α,β-unsaturated system. researchcommons.org

Topological Descriptors: Which describe atomic connectivity and molecular shape.

Quantum Chemical Descriptors: Parameters like bond lengths and atomic charges that can influence intermolecular interactions. researchcommons.org

These descriptors are then used to build a mathematical model that links them to a measured biological activity (e.g., IC₅₀ values for cytotoxicity). For example, a QSAR study on a series of chalcones as anti-inflammatory agents found that parameters like the bond distance between specific carbon atoms and LUMO energies were significant in determining their activity. researchcommons.org Another QSAR model developed for 2′-hydroxy-4′-alkoxy chalcones confirmed that the α,β-unsaturated carbonyl double bond and the planar structure are crucial for biological activity. researchgate.net

The general process for developing a QSAR model for derivatives of this compound would involve the steps outlined in the table below.

| Step | Description | Example Descriptors/Methods |

| 1. Data Set Compilation | Synthesize a series of derivatives and measure their biological activity against a specific target. | Cytotoxicity (IC₅₀), enzyme inhibition (Ki). |

| 2. Descriptor Calculation | Use software to calculate a wide range of molecular descriptors for each compound in the series. | Electronic (LUMO, HOMO), Steric (Molecular Volume), Lipophilic (LogP). researchcommons.org |

| 3. Model Development | Employ statistical methods to build a regression model that correlates the descriptors with the observed activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Artificial Neural Networks (ANN). frontiersin.orgnih.gov |

| 4. Model Validation | Rigorously test the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov | R², Q², RMSE values. frontiersin.org |

By applying such methodologies, researchers can develop predictive models to design novel this compound derivatives with enhanced therapeutic properties, optimizing the drug discovery process and reducing the need for extensive synthesis and screening.

Computational Approaches: Molecular Docking and Dynamic Simulations for Target Interaction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how a ligand, such as this compound, interacts with a biological target at the molecular level. These methods provide insights into binding affinity, orientation, and the stability of the ligand-receptor complex.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. In silico studies on chalcones structurally related to this compound have identified several potential protein targets. For example, simulations of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, an isomer, predicted favorable binding interactions with anti-apoptotic proteins such as mTOR, Bcl-2, and Mcl-1, which are key regulators of cancer cell survival. nih.gov Other docking studies on chalcone analogs have explored their potential as inhibitors of targets like Bcl-2 and cyclin-dependent kinase 2 (CDK2), which are crucial in cancer progression. researchgate.netunja.ac.id These studies typically identify key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the chalcone, anchoring it in place.

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex. nih.gov After a ligand is docked into a protein, an MD simulation can assess the stability of the predicted binding pose. researchgate.net If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. MD simulations are used to analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the protein-ligand complex. nih.gov

The table below summarizes findings from docking studies on related chalcones, illustrating the types of insights gained from these computational approaches.

| Chalcone Derivative | Protein Target | Key Interactions/Findings |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | mTOR, Bcl-XL, Bcl-2, Mcl-1 | Showed promising molecular interactions with these pro-survival proteins, suggesting a role in inducing apoptosis. nih.gov |

| 4′-O-substituted-DMC derivatives | Cyclin-dependent kinase 2 (CDK2) | Docking simulations helped to elucidate how these bioactive compounds interact with the CDK2 active site. rsc.orgresearchgate.net |

| Chalcone Analogues | Bcl-2 | Van der Waals bonds and hydrogen bonds were identified as key interactions, although the tested analogues were not predicted to be potent inhibitors. unja.ac.id |

| 6,7-dihydroxy-2,4-dimethoxyphenanthrene (related polyphenol) | Cyclooxygenase-2 (COX-2) | A hydrogen bond between a hydroxyl group and the Tyr385 residue was identified as crucial for strong binding and anti-inflammatory activity. nih.gov |

These computational techniques are invaluable for rational drug design. By simulating the interactions of this compound and its potential derivatives with various protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and most stable interactions, accelerating the discovery of new therapeutic agents.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of 6'-Hydroxy-2',4'-dimethoxychalcone.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar chalcone (B49325), 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, exhibited a broad band around 3420 cm⁻¹, indicative of a hydroxyl (-OH) group, and a strong absorption at 1628 cm⁻¹, characteristic of a conjugated carbonyl (C=O) group. iomcworld.com Aromatic C=C stretching vibrations are also typically observed in the 1600-1450 cm⁻¹ region. iomcworld.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the conjugated system of the chalcone. The UV spectrum of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone showed absorption maxima (λmax) at 339 and 225 nm, which is characteristic of the chalcone scaffold. iomcworld.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak at m/z 298, corresponding to the molecular formula C₁₈H₁₈O₄. iomcworld.com For this compound, the expected molecular weight is approximately 284.31 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 1: Summary of Spectroscopic Data for Related Chalcones

| Spectroscopic Technique | Related Compound | Key Findings |

| ¹H and ¹³C NMR | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Signals confirm the presence of aromatic rings, methoxy (B1213986), and hydroxyl groups, and the α,β-unsaturated ketone system. iomcworld.com |

| IR | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Bands at ~3420 cm⁻¹ (-OH) and ~1628 cm⁻¹ (C=O). iomcworld.com |

| UV-Vis | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | λmax at 339 and 225 nm. iomcworld.com |

| MS | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Molecular ion peak at m/z 298. iomcworld.com |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of chalcones. A standard for a related compound, 2',6'-Dihydroxy-4,4'-dimethoxychalcone, is available with a purity of ≥95% as determined by HPLC. extrasynthese.com For this compound, an appropriate HPLC method would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high-resolution separation of UPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is invaluable for quantifying trace amounts of the compound in complex biological matrices. While specific UPLC-MS/MS data for this compound is not detailed in the search results, the methodology is widely applied in the analysis of natural products.

Thin Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light or by using a staining reagent.

Column Chromatography is a preparative technique used to purify larger quantities of the compound. The crude material is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a gradient of solvents is passed through the column to elute the components at different rates, allowing for the isolation of the pure chalcone.

Table 2: Chromatographic Methods for Chalcone Analysis

| Chromatographic Technique | Application | Typical Conditions |

| HPLC | Purity assessment and quantification | Reversed-phase C18 column, water/acetonitrile or water/methanol mobile phase |

| UPLC-MS/MS | Trace quantification in complex matrices | High-resolution separation with mass spectrometric detection |

| TLC | Reaction monitoring and preliminary purity checks | Silica gel plates, various solvent systems |

| Column Chromatography | Preparative purification | Silica gel stationary phase, gradient elution |

In Vitro Biological Assay Techniques

To investigate the biological activities of this compound, a variety of in vitro assays are employed.

Cell Viability Assays , such as the MTT or MTS assay, are used to assess the cytotoxic or cytostatic effects of the compound on different cell lines. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

Enzyme Inhibition Assays are performed to determine if the chalcone can inhibit the activity of specific enzymes. This involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.

Flow Cytometry is a powerful technique that can be used to analyze various cellular parameters, such as cell cycle distribution, apoptosis, and the expression of cell surface and intracellular proteins, following treatment with the compound.

Western Blot Analysis is used to detect and quantify the expression levels of specific proteins in cells treated with the chalcone. This can help to elucidate the molecular mechanisms underlying its biological effects.